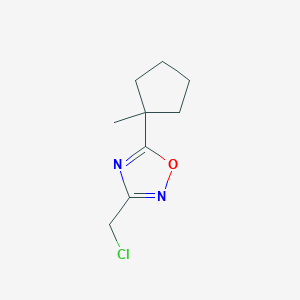![molecular formula C16H14N2O B6617338 N-[4-(cyanomethyl)phenyl]-2-methylbenzamide CAS No. 524051-79-4](/img/structure/B6617338.png)
N-[4-(cyanomethyl)phenyl]-2-methylbenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[4-(cyanomethyl)phenyl]-2-methylbenzamide, also known as 4-CN-M-B, is a synthetic compound derived from the aromatic amide family of compounds. It is a white crystalline solid with a melting point of 140°C and a boiling point of 246°C. 4-CN-M-B has been investigated for its potential applications in various fields, including medicinal chemistry, biochemistry, pharmacology, and drug delivery.
Applications De Recherche Scientifique
N-[4-(cyanomethyl)phenyl]-2-methylbenzamide has been studied for its potential applications in various scientific fields. In medicinal chemistry, N-[4-(cyanomethyl)phenyl]-2-methylbenzamide has been investigated as a potential anti-inflammatory agent. In biochemistry, N-[4-(cyanomethyl)phenyl]-2-methylbenzamide has been studied for its potential to modulate the activity of enzymes. In pharmacology, N-[4-(cyanomethyl)phenyl]-2-methylbenzamide has been explored as a potential drug delivery system.
Mécanisme D'action
N-[4-(cyanomethyl)phenyl]-2-methylbenzamide has been shown to interact with various receptors and enzymes. It has been reported to bind to the androgen receptor, which is involved in the regulation of many physiological processes. In addition, N-[4-(cyanomethyl)phenyl]-2-methylbenzamide has been shown to inhibit the activity of cyclooxygenase-2, an enzyme involved in the production of inflammatory mediators.
Biochemical and Physiological Effects
The biochemical and physiological effects of N-[4-(cyanomethyl)phenyl]-2-methylbenzamide have been investigated in various animal models. In mice, N-[4-(cyanomethyl)phenyl]-2-methylbenzamide has been shown to reduce inflammation and pain. In rats, N-[4-(cyanomethyl)phenyl]-2-methylbenzamide has been reported to reduce the levels of inflammatory mediators. In addition, N-[4-(cyanomethyl)phenyl]-2-methylbenzamide has been shown to reduce the production of nitric oxide in macrophages, which may be beneficial in the treatment of inflammatory diseases.
Avantages Et Limitations Des Expériences En Laboratoire
N-[4-(cyanomethyl)phenyl]-2-methylbenzamide has several advantages for use in laboratory experiments. It is a relatively stable compound and can be stored for extended periods of time. In addition, N-[4-(cyanomethyl)phenyl]-2-methylbenzamide is relatively easy to synthesize and can be used in a variety of experiments. However, N-[4-(cyanomethyl)phenyl]-2-methylbenzamide is not water soluble and requires the use of a solvent for use in aqueous solutions.
Orientations Futures
There are several potential future directions for the research of N-[4-(cyanomethyl)phenyl]-2-methylbenzamide. Further studies could be conducted to explore its potential as an anti-inflammatory and analgesic agent. In addition, N-[4-(cyanomethyl)phenyl]-2-methylbenzamide could be further investigated for its potential applications in drug delivery and in the treatment of other diseases. Further research could also be conducted to explore the mechanism of action of N-[4-(cyanomethyl)phenyl]-2-methylbenzamide and to identify additional biochemical and physiological effects. Finally, additional studies could be conducted to identify more efficient methods for the synthesis of N-[4-(cyanomethyl)phenyl]-2-methylbenzamide.
Méthodes De Synthèse
N-[4-(cyanomethyl)phenyl]-2-methylbenzamide can be synthesized through a multi-step process. The first step is the preparation of 4-cyanophenyl-2-methylbenzoyl chloride, which is produced by reacting 4-cyanophenol with thionyl chloride. The second step is the condensation of 4-cyanophenyl-2-methylbenzoyl chloride with ammonia, which yields N-[4-(cyanomethyl)phenyl]-2-methylbenzamide.
Propriétés
IUPAC Name |
N-[4-(cyanomethyl)phenyl]-2-methylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O/c1-12-4-2-3-5-15(12)16(19)18-14-8-6-13(7-9-14)10-11-17/h2-9H,10H2,1H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQDGEUZXWNBUSI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)NC2=CC=C(C=C2)CC#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20354658 |
Source


|
| Record name | ST085143 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20354658 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[4-(cyanomethyl)phenyl]-2-methylbenzamide | |
CAS RN |
524051-79-4 |
Source


|
| Record name | ST085143 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20354658 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-{bicyclo[3.1.0]hexan-3-yl}-3-(chloromethyl)-1,2,4-oxadiazole, Mixture of diastereomers](/img/structure/B6617271.png)



![2-[1-(2-carbamoyl-2-methylethyl)-2,3-dihydro-1H-indol-3-yl]acetic acid](/img/structure/B6617299.png)


![1-[(piperidin-1-yl)methyl]cyclobutan-1-amine](/img/structure/B6617326.png)
![[3-(trifluoromethyl)aziridin-2-yl]methanol](/img/structure/B6617334.png)



